1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol

molecular weight permeability building block

For advanced chelating ligand design and chiral building block synthesis, this strained cyclobutanol derivative offers a distinct advantage. Its tertiary amine and dual 2-hydroxypropyl arms create a superior hydrogen-bond network and preorganized geometry for metal binding, unrivaled by simpler amino alcohols like 1-(aminomethyl)cyclobutanol. The quaternary center at the 1-position ensures metabolic stability, while the chiral core enables diastereoselective transformations. With an optimal fragment profile (MW ~217, logP ~0.5-1.5), BHAM provides a 115% larger growth vector for enhanced target engagement in biochemical screens compared to common linear-chain analogs.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 2168660-25-9
Cat. No. B1485524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol
CAS2168660-25-9
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(CN(CC(C)O)CC1(CCC1)O)O
InChIInChI=1S/C11H23NO3/c1-9(13)6-12(7-10(2)14)8-11(15)4-3-5-11/h9-10,13-15H,3-8H2,1-2H3
InChIKeyHLFLMJBMMDZFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol (CAS 2168660-25-9): Structural & Physicochemical Baseline for Procurement Evaluation


1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol (BHAM) is a tertiary amino alcohol featuring a strained cyclobutanol core substituted at the 1-position with a bis(2-hydroxypropyl)aminomethyl moiety . With a molecular formula of C11H23NO3 and a molecular weight of 217.31 g/mol, it belongs to the class of functionalized cyclobutanol derivatives that serve as chiral building blocks and potential chelating ligands in medicinal chemistry and coordination chemistry research .

Why Generic Substitution Fails for 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol: Physicochemical Uniqueness vs. Simple Analogs


Simple substitution with a common amino alcohol such as 1-(aminomethyl)cyclobutanol or even the isomeric trans-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol is not functionally equivalent. BHAM’s tertiary amine and two 2-hydroxypropyl arms create a distinct hydrogen-bond donor/acceptor profile, steric environment, and lipophilicity that directly impact metal-ion chelation geometry, solubility, and molecular recognition . The cyclobutanol ring imparts ring strain (~26 kcal/mol) that modulates reactivity compared to linear-chain analogs, while the quaternary carbon at the 1-position prevents metabolic oxidation pathways common in primary alcohol amines [1]. Below, quantitative evidence demonstrates these differentiating features.

Quantitative Differentiation of 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol Against Closest Analogs


Molecular Weight & Size Advantage vs. Simple Aminocyclobutanols

BHAM (C11H23NO3, MW 217.31 g/mol) is significantly larger than the simplest 1-substituted cyclobutanol analog 1-(aminomethyl)cyclobutanol (C5H11NO, MW 101.15 g/mol) . The 115% mass increase and additional rotatable bonds (5 vs. 1) provide greater conformational flexibility for multidentate coordination, while the higher molecular weight may favorably reduce passive membrane permeability in prodrug design contexts [1].

molecular weight permeability building block

Hydrogen-Bond Donor Capacity Comparison for Chelation Applications

BHAM possesses three hydrogen-bond donor (HBD) groups (one cyclobutanol OH + two hydroxypropyl OH), compared to only two HBD groups for 1-(aminomethyl)cyclobutanol (one OH + one NH2) . The additional HBD site enables tridentate or higher coordination to metal centers, while the tertiary amine serves as a hydrogen-bond acceptor (HBA). This donor multiplicity is critical for the formation of stable octahedral or square-planar complexes where monodentate or bidentate ligands are insufficient .

hydrogen bond donors chelation coordination chemistry

Lipophilicity Differentiation via XlogP Comparison

The predicted XlogP value for 1-(aminomethyl)cyclobutanol is -0.7, indicating substantial hydrophilicity . In contrast, the bis(2-hydroxypropyl) substitution of BHAM is expected to increase logP into a more balanced range (~0.5–1.5 based on fragment-based prediction), which is often desirable for passive membrane permeation and CNS exposure [1]. This difference of approximately 1–2 log units represents a 10- to 100-fold shift in the octanol/water partition coefficient, directly impacting distribution behavior.

lipophilicity logP ADME

Isomeric Differentiation: 1-Substituted vs. 2-Substituted Cyclobutanol

BHAM is a 1-substituted cyclobutanol (quaternary carbon bearing the hydroxyl), whereas the closely related trans-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol (TACB, CAS 2166408-19-9) is a 2-substituted regioisomer [1]. In BHAM, the hydroxyl group is attached to the same carbon as the aminomethyl substituent, creating a geminal amino-alcohol motif that enforces intramolecular hydrogen bonding and alters nucleophilicity. In contrast, TACB has the amino group at the 2-position, leading to a 1,2-amino alcohol arrangement with different stereoelectronic properties and chelation geometry.

regioisomer steric hindrance reactivity

Recommended Application Scenarios for 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol Based on Quantitative Differentiation


Multidentate Ligand Design for Transition-Metal Catalysis

BHAM’s three hydroxyl donors and tertiary amine acceptor make it a superior candidate for constructing tridentate or tetradentate ligand frameworks compared to 1-(aminomethyl)cyclobutanol (only 2 HBD groups). The geminal amino-alcohol motif also preorganizes the ligand for metal binding, potentially leading to higher catalytic turnover frequencies in cross-coupling reactions where ligand lability must be controlled .

Chiral Building Block for Asymmetric Synthesis

BHAM is a chiral molecule with two enantiomers, offering a chiral environment derived from the cyclobutane ring and the bis(2-hydroxypropyl)amino group. This chirality, combined with the geminal amino-alcohol motif absent in the 2-substituted regioisomer TACB, enables diastereoselective transformations that cannot be achieved using the simpler 1-(aminomethyl)cyclobutanol or the vicinal analog .

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 217 Da and estimated logP ~0.5–1.5, BHAM sits within the optimal fragment space (MW <300, logP <3) while offering 5 rotatable bonds and 3 hydrogen-bond donors—features that enhance solubility and synthetic tractability. Its molecular size is 115% larger than the common fragment 1-(aminomethyl)cyclobutanol, providing additional vectors for fragment growth and improved target engagement in biochemical screens .

Prodrug Scaffold with Tunable Hydrolytic Stability

The quaternary cyclobutanol in BHAM is resistant to oxidation, unlike primary alcohol analogs such as 1-(aminomethyl)cyclobutanol. The geminal amino group can also participate in intramolecular catalysis of ester prodrug hydrolysis, offering a mechanism for tuning release kinetics. The higher molecular weight and balanced logP further modulate tissue distribution compared to simpler amino alcohols .

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